molecular formula C20H22N4O4 B5641639 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B5641639
M. Wt: 382.4 g/mol
InChI Key: YVCZHGBDFBZISY-KDOFPFPSSA-N
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Description

Research in the field of organic and medicinal chemistry often explores the synthesis and characterization of novel compounds with potential biological activities. Compounds containing isoxazole, tetrahydrofuran, and quinazolinone moieties, similar to the one specified, are of interest due to their diverse pharmacological properties and complex molecular architecture.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For instance, Zablotskaya et al. (2013) reported the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized by NMR, IR spectroscopy, and mass spectrometry, indicating a similar approach could be applied to the target compound (Zablotskaya et al., 2013).

Molecular Structure Analysis

The structure of complex molecules is often elucidated using X-ray crystallography, NMR, and computational modeling. For example, Bai et al. (2012) described the crystal structure of a closely related compound, providing insights into its three-dimensional conformation and intermolecular interactions (Bai et al., 2012).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical behaviors, including reactions under specific conditions that can lead to the formation of new bonds or functional groups. Nandakumar et al. (2014) explored palladium-catalyzed cyclization reactions, relevant to the synthesis of complex structures with isoxazole and tetrahydrofuran rings (Nandakumar et al., 2014).

properties

IUPAC Name

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-8-15(28-23-13)9-14-10-27-11-18(14)22-19(25)6-7-24-12-21-17-5-3-2-4-16(17)20(24)26/h2-5,8,12,14,18H,6-7,9-11H2,1H3,(H,22,25)/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZHGBDFBZISY-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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